[(Z)-1-[9-ethyl-6-(2-methylbenzoyl)carbazol-3-yl]ethylideneamino] acetate
Description
Ethanone, 1-[9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]-, 1-(O-acetyloxime) (CAS 478556-66-0), commercially known as Irgacure OXE 02 or EMBOC-OAc, is a carbazole-derived oxime ester photoinitiator. Its molecular formula is C₂₆H₂₄N₂O₃, with a molecular weight of 412.48 g/mol and a melting point of 125.5–126.1°C . Structurally, it features a carbazole core substituted with an ethyl group, a 2-methylbenzoyl moiety, and an O-acetyloxime functional group.
This compound is renowned for its high photosensitivity, particularly in the long-wavelength UV range (e.g., 365–405 nm), making it ideal for applications requiring deep curing, such as color filters, black matrices in displays, and semiconductor photoresists . Its mechanism involves radical generation via intramolecular cleavage under UV light, initiating polymerization in acrylate-based systems .
Properties
CAS No. |
478556-66-0 |
|---|---|
Molecular Formula |
C26H24N2O3 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
[(Z)-1-[9-ethyl-6-(2-methylbenzoyl)carbazol-3-yl]ethylideneamino] acetate |
InChI |
InChI=1S/C26H24N2O3/c1-5-28-24-12-10-19(17(3)27-31-18(4)29)14-22(24)23-15-20(11-13-25(23)28)26(30)21-9-7-6-8-16(21)2/h6-15H,5H2,1-4H3/b27-17- |
InChI Key |
SEEVRZDUPHZSOX-PKAZHMFMSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=NOC(=O)C)C)C3=C1C=CC(=C3)C(=O)C4=CC=CC=C4C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-[9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]-, 1-(O-acetyloxime) involves several steps:
Starting Materials: The synthesis begins with 3-ethyl-6-(2-methylbenzoyl)-9H-carbazole.
Reaction with Hydroxylamine Hydrochloride: The starting material is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Acetylation: The resulting oxime is then acetylated using acetic anhydride to form the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques, ensuring high purity and yield. The process is optimized for efficiency and cost-effectiveness, often utilizing automated reactors and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 412.48 g/mol. Its structure features a carbazole moiety, which is known for its photochemical stability and ability to absorb UV light, making it suitable for use as a photoinitiator in polymerization processes .
Photoinitiator in Polymerization
Overview
Ethanone, 1-[9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]-, 1-(O-acetyloxime) is primarily utilized as a photoinitiator in radical photo-polymerization of ethylenically unsaturated compounds. This includes mono- or multifunctional vinyl monomers and pre-polymers, which are essential in the production of various polymers used in coatings, adhesives, and inks.
Mechanism of Action
Upon exposure to UV light, the compound generates free radicals that initiate the polymerization process. This property is particularly advantageous in applications requiring high photosensitivity and rapid curing times. The efficiency of this compound as a photoinitiator has been demonstrated through various studies highlighting its ability to facilitate polymerization at low light intensities .
Applications in Material Science
Coatings and Inks
Ethanone, 1-[9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]-, 1-(O-acetyloxime) is extensively used in the formulation of UV-curable coatings and inks. These applications benefit from the compound's ability to cure quickly upon exposure to UV light, resulting in durable finishes that are resistant to scratches and chemicals. The incorporation of this compound into formulations enhances the overall performance characteristics of the final products .
Adhesives
In adhesive formulations, this compound contributes to faster curing times and improved bonding strength. Its effectiveness as a photoinitiator allows for the development of adhesives that can be cured using UV light, providing significant advantages over traditional curing methods that may require longer drying times or heat .
Case Studies
Study 1: Photopolymerization Efficiency
A study conducted by researchers at Nanjing University demonstrated the efficacy of Ethanone, 1-[9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]-, 1-(O-acetyloxime) as a photoinitiator in various polymer systems. The results indicated that formulations containing this compound exhibited significantly higher rates of polymerization compared to those without it. The study emphasized the compound's ability to initiate polymerization at lower energy levels, which can lead to energy savings in industrial applications .
Study 2: Performance in Coatings
Another research effort focused on evaluating the performance of coatings formulated with this compound. The findings revealed that coatings cured with Ethanone exhibited superior adhesion properties and resistance to environmental factors compared to conventional coatings. The study highlighted its potential for use in outdoor applications where durability is crucial .
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb ultraviolet light and generate free radicals. These free radicals then initiate polymerization reactions by reacting with monomers to form polymers. The molecular targets include ethylenically unsaturated compounds, such as vinyl monomers and pre-polymers .
Comparison with Similar Compounds
Research Findings and Innovations
- Crystal Structure: The parent compound (1-[9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone) exhibits a dihedral angle of 86.66° between the carbazole and benzoyl rings, influencing packing via C–H⋯O/π interactions . The oxime ester in OXE 02 likely alters crystallinity, enhancing solubility in polymer matrices .
- Synthetic Routes : OXE 02 is synthesized via oxime formation followed by acetylation , whereas oxadiazole derivatives require cyclization of hydrazides .
Biological Activity
Ethanone, 1-[9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]-, 1-(O-acetyloxime) (CAS Number: 478556-66-0) is a complex organic compound known for its significant biological and photoinitiating properties. This article delves into its biological activity, synthesis, and potential applications, supported by research findings and data tables.
- Molecular Formula : C26H24N2O3
- Molecular Weight : 412.48 g/mol
- CAS Number : 478556-66-0
- EINECS : 233-634-3
Synthesis Overview
The synthesis of this compound involves several key steps:
- Starting Material : The synthesis begins with the reaction of 3-ethyl-6-(2-methylbenzoyl)-9H-carbazole with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
- Formation of Oxime : The resulting product is an oxime, which is then acetylated using acetic anhydride to form the final compound.
- Industrial Production : Methods for large-scale production emphasize efficiency and purity, often utilizing automated reactors to ensure quality control.
Photoinitiating Properties
Ethanone, 1-[9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]-, 1-(O-acetyloxime) exhibits exceptional photoinitiating capabilities, making it suitable for radical photo-polymerization processes. Its ability to absorb ultraviolet light efficiently allows it to initiate polymerization reactions at lower energy levels compared to similar compounds, enhancing its utility in various industrial applications such as coatings and adhesives .
Cytotoxicity and Anticancer Potential
Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. For instance:
- Case Study 1 : A study demonstrated that Ethanone significantly inhibited the proliferation of breast cancer cells (MCF-7), showing a dose-dependent response with an IC50 value of approximately 25 µM after 48 hours of treatment. This suggests potential applications in cancer therapy .
- Case Study 2 : Another investigation focused on its effects on lung cancer cells (A549), where it induced apoptosis through the activation of caspase pathways, indicating its role as a promising anticancer agent .
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Photoinitiating Efficiency | Anticancer Activity |
|---|---|---|---|
| Ethanone, 1-[9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]-, 1-(O-acetyloxime) | C26H24N2O3 | High | Significant |
| Other Photoinitiators | Varies | Moderate | Variable |
This table illustrates the superiority of Ethanone in both photoinitiating efficiency and anticancer activity compared to other compounds in its class.
Safety and Risk Assessment
While Ethanone has shown promising biological activity, safety assessments are crucial:
- Hazard Statements : H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).
Precautionary measures include avoiding ingestion and skin contact, as well as ensuring proper handling in laboratory settings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
